Octan-1-amine;phosphoric acid Octan-1-amine;phosphoric acid
Brand Name: Vulcanchem
CAS No.: 51040-17-6
VCID: VC19641001
InChI: InChI=1S/3C8H19N.H3O4P/c3*1-2-3-4-5-6-7-8-9;1-5(2,3)4/h3*2-9H2,1H3;(H3,1,2,3,4)
SMILES:
Molecular Formula: C24H60N3O4P
Molecular Weight: 485.7 g/mol

Octan-1-amine;phosphoric acid

CAS No.: 51040-17-6

Cat. No.: VC19641001

Molecular Formula: C24H60N3O4P

Molecular Weight: 485.7 g/mol

* For research use only. Not for human or veterinary use.

Octan-1-amine;phosphoric acid - 51040-17-6

Specification

CAS No. 51040-17-6
Molecular Formula C24H60N3O4P
Molecular Weight 485.7 g/mol
IUPAC Name octan-1-amine;phosphoric acid
Standard InChI InChI=1S/3C8H19N.H3O4P/c3*1-2-3-4-5-6-7-8-9;1-5(2,3)4/h3*2-9H2,1H3;(H3,1,2,3,4)
Standard InChI Key HYUKCDOZFAOJCF-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCN.CCCCCCCCN.CCCCCCCCN.OP(=O)(O)O

Introduction

Chemical Structure and Composition

Octan-1-amine;phosphoric acid is a stoichiometric salt with a 3:1 molar ratio of octan-1-amine to phosphoric acid. The octan-1-amine component (C8H19N\text{C}_8\text{H}_{19}\text{N}) features an eight-carbon alkyl chain terminated by an amine group, while phosphoric acid (H3PO4\text{H}_3\text{PO}_4) contributes three acidic protons. The interaction between the lone pair of electrons on the amine nitrogen and the acidic protons of phosphoric acid results in a stable ionic structure .

Table 1: Key Molecular Properties

PropertyValue
CAS No.51040-17-6
Molecular FormulaC24H60N3O4P\text{C}_{24}\text{H}_{60}\text{N}_{3}\text{O}_{4}\text{P}
Molecular Weight485.7 g/mol
IUPAC NameOctan-1-amine;phosphoric acid
InChI KeyHYUKCDOZFAOJCF-UHFFFAOYSA-N
Canonical SMILESCCCCCCCCN.CCCCCCCCN.CCCCCCCCN.OP(=O)(O)O

The compound’s amphiphilic nature, derived from the hydrophobic alkyl chain and hydrophilic phosphate group, underpins its utility in emulsion stabilization and surface modification.

Synthesis and Reaction Optimization

Synthetic Pathway

The synthesis involves a direct acid-base reaction between octan-1-amine and phosphoric acid. In a typical procedure, octan-1-amine (CAS 111-86-4) is gradually added to phosphoric acid under controlled conditions to prevent exothermic overheating. The reaction proceeds as follows:

3C8H19N+H3PO4C24H60N3O4P+3H2O3 \, \text{C}_8\text{H}_{19}\text{N} + \text{H}_3\text{PO}_4 \rightarrow \text{C}_{24}\text{H}_{60}\text{N}_{3}\text{O}_{4}\text{P} + 3 \, \text{H}_2\text{O}

Stoichiometric precision ensures complete neutralization, yielding a high-purity product .

Reaction Conditions

  • Solvent: Reactions are often conducted in polar aprotic solvents like tetrahydrofuran (THF) to enhance miscibility .

  • Temperature: Maintained between 50–80°C to optimize reaction kinetics without degrading reactants.

  • Purification: Post-synthesis, the product is isolated via ether extraction and dried over anhydrous sodium sulfate .

Table 2: Synthesis Parameters

ParameterOptimal Condition
Molar Ratio (Amine:Acid)3:1
SolventTetrahydrofuran (THF)
Temperature50–80°C
Yield~85% (reported)

Industrial and Pharmaceutical Applications

Corrosion Inhibition

Phosphoric acid derivatives are renowned for their corrosion-inhibiting properties. In metalworking fluids, octan-1-amine;phosphoric acid prevents aluminum oxidation by forming a protective phosphate layer on metal surfaces. Studies show that analogous phosphonic acids reduce corrosion rates by 60–70% in aluminum alloys .

Pharmaceutical Formulations

The compound’s surfactant properties make it suitable for drug delivery systems. It enhances the solubility of hydrophobic active pharmaceutical ingredients (APIs) in aqueous media, facilitating improved bioavailability.

Analytical Chemistry

In high-performance liquid chromatography (HPLC), octan-1-amine;phosphoric acid is employed as a mobile phase additive. A method using a Newcrom R1 column with acetonitrile-water-phosphoric acid (85:15:0.1 v/v) achieves baseline separation of amine derivatives, demonstrating its utility in pharmacokinetic studies .

Analytical Characterization

Spectroscopic Methods

  • Infrared (IR) Spectroscopy: Peaks at 1174 cm1^{-1} (P=O stretch) and 929 cm1^{-1} (P-O-C bend) confirm phosphate-amine interactions .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra show signals at δ 1.28 ppm (alkyl chain protons) and δ 2.56 ppm (protons adjacent to phosphorus) .

Chromatographic Analysis

Table 3: HPLC Conditions for 1-Octanamine;phosphoric Acid

ParameterSpecification
ColumnNewcrom R1 (4.6 × 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water:Phosphoric Acid (85:15:0.1)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time6.2 min

This method is scalable for preparative isolation of impurities, underscoring its versatility .

Physicochemical Properties

Solubility and LogP

The compound exhibits limited water solubility due to its long alkyl chains (logP = 2.90) . It is soluble in organic solvents like dichloromethane and THF, making it suitable for non-aqueous formulations.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 165°C, indicating moderate thermal stability suitable for industrial processes.

Future Directions and Research Gaps

While current applications focus on corrosion inhibition and pharmaceuticals, emerging research may explore its use in nanotechnology for nanoparticle stabilization. Further studies are needed to elucidate its environmental impact and biodegradability.

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